

cross-referencing physical properties of 1-Methoxypentane with literature values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Methoxypentane**

Cat. No.: **B3055027**

[Get Quote](#)

A Comparative Analysis of the Physical Properties of 1-Methoxypentane

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Referencing Physical Properties of **1-Methoxypentane** with Literature Values.

This guide provides a comprehensive comparison of the physical properties of **1-methoxypentane** against established literature values and those of common alternative ether solvents. The data presented is intended to assist researchers and professionals in the fields of chemistry and drug development in making informed decisions regarding solvent selection and application. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key physical property measurements are provided.

Physical Properties Comparison

The following table summarizes the key physical properties of **1-methoxypentane** and selected alternative ether solvents, cross-referenced with literature values.

Property	1-Methoxypentane	Methyl tert-Butyl Ether (MTBE)	Ethyl tert-Butyl Ether (ETBE)	Diisopropyl Ether (DIPE)
Molecular Formula	C ₆ H ₁₄ O	C ₅ H ₁₂ O	C ₆ H ₁₄ O	C ₆ H ₁₄ O
Molecular Weight (g/mol)	102.17	88.15[1]	102.18	102.177
Boiling Point (°C)	98.85 - 99.4[1][2]	55.2[3]	69 - 73[4]	68.5[2][5]
Density (g/mL at 20°C)	0.7558 - 0.762[1][2]	0.7405[3]	~0.742 (at 25°C)	0.725[2]
Refractive Index (at 20°C)	1.3850 - 1.387[2][5]	1.3689[6]	1.375	Not specified

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination is the micro-boiling point or Thiele tube method.[7]

Apparatus:

- Thiele tube
- Thermometer
- Small test tube
- Capillary tube (sealed at one end)
- Heat source (e.g., Bunsen burner or oil bath)

- Sample liquid

Procedure:

- A small amount of the liquid sample is placed into the small test tube.
- The capillary tube is placed into the test tube with its open end submerged in the liquid.
- The test tube is attached to the thermometer.
- The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The side arm of the Thiele tube is gently heated.
- As the temperature rises, a stream of bubbles will emerge from the capillary tube.
- The heat is then removed, and the liquid is allowed to cool.
- The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.^[7]

Another method involves distillation, where the temperature of the vapor in equilibrium with the boiling liquid is measured.^{[8][9]}

Determination of Density

The density of a liquid is its mass per unit volume. It can be determined using a pycnometer or by direct mass and volume measurements.^{[10][11]}

Apparatus:

- Pycnometer (a glass flask with a specific volume)
- Analytical balance
- Liquid sample

Procedure using a Pycnometer:

- The empty, clean, and dry pycnometer is weighed.
- The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.
- The filled pycnometer is weighed again.
- The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.[\[10\]](#)

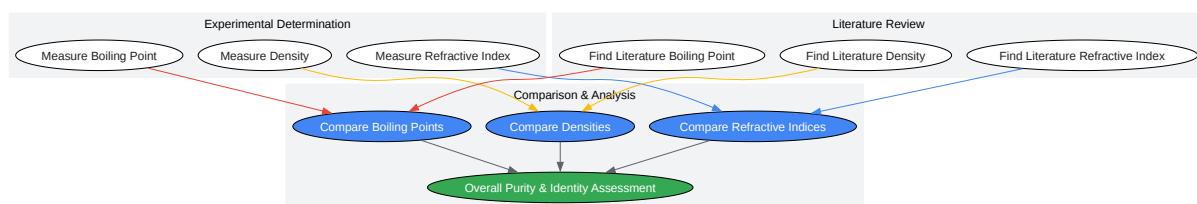
Procedure using a Graduated Cylinder:

- The mass of an empty, dry graduated cylinder is measured.
- A known volume of the liquid is added to the graduated cylinder.
- The combined mass of the graduated cylinder and the liquid is measured.
- The mass of the liquid is calculated by subtraction.
- The density is calculated by dividing the mass of the liquid by the measured volume.[\[12\]](#)[\[13\]](#)

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property and can be measured using a refractometer or interferometry methods.[\[14\]](#)

Apparatus:


- Abbe refractometer
- Dropper
- Liquid sample
- Light source

Procedure using an Abbe Refractometer:

- A few drops of the liquid sample are placed on the prism of the refractometer.
- The prism is closed and the light source is adjusted.
- The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- The refractive index is read directly from the scale.

Workflow for Cross-Referencing Physical Properties

The following diagram illustrates the logical workflow for cross-referencing experimentally determined physical properties of a substance with established literature values.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing experimental and literature physical property data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. monumentchemical.com [monumentchemical.com]
- 2. Diisopropyl ether - Wikipedia [en.wikipedia.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Ethyl tert-butyl ether - Wikipedia [en.wikipedia.org]
- 5. Diisopropyl ether - Sciencemadness Wiki [sciencemadness.org]
- 6. Methyl t [macro.lsu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vernier.com [vernier.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. mt.com [mt.com]
- 11. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- To cite this document: BenchChem. [cross-referencing physical properties of 1-Methoxypentane with literature values]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3055027#cross-referencing-physical-properties-of-1-methoxypentane-with-literature-values>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com